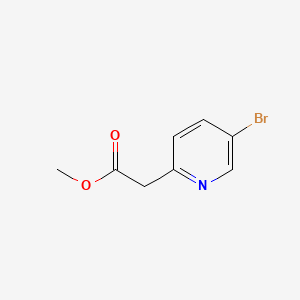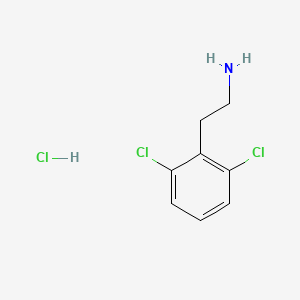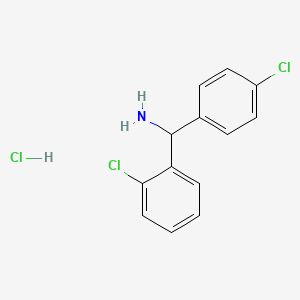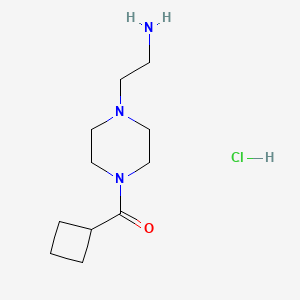
3-(2,4-diméthoxybenzoyl)-4-méthylpyridine
Vue d'ensemble
Description
3-(2,4-Dimethoxybenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacologie
En pharmacologie, ce composé peut servir de précurseur dans la synthèse de diverses molécules pharmacologiquement actives. Sa structure pourrait être utilisée pour développer de nouveaux candidats médicaments avec des effets thérapeutiques potentiels. La partie diméthoxybenzoyle, en particulier, pourrait être explorée pour son rôle dans l'amélioration de la lipophilie et de la stabilité métabolique des produits pharmaceutiques .
Synthèse Organique
« 3-(2,4-diméthoxybenzoyl)-4-méthylpyridine » est susceptible d'être impliqué dans des processus de synthèse organique, en particulier dans la construction de molécules complexes. Il pourrait agir comme un intermédiaire dans des voies synthétiques en plusieurs étapes, contribuant à la formation de composés hétérocycliques qui sont présents dans de nombreux produits naturels et produits pharmaceutiques .
Science des Matériaux
En science des matériaux, ce composé pourrait être étudié pour son utilisation potentielle dans le développement de nouveaux matériaux. Sa structure aromatique pourrait être bénéfique pour créer des polymères avec des propriétés spécifiques, telles qu'une stabilité thermique accrue ou des caractéristiques électroniques uniques .
Chimie Analytique
Le composé pourrait trouver des applications en chimie analytique comme un standard ou un réactif. En raison de sa structure chimique distincte, il pourrait être utilisé dans des méthodes de chromatographie ou de spectroscopie pour l'identification et la quantification de composés similaires dans des mélanges complexes .
Biochimie
En biochimie, « this compound » pourrait être utilisé dans des études enzymatiques, en particulier celles impliquant des interactions de liaison. Sa structure pourrait imiter certains substrats ou inhibiteurs, fournissant des informations sur les mécanismes enzymatiques ou servant d'outil dans la découverte de médicaments .
Chimie Médicinale
La structure de ce composé suggère des applications potentielles en chimie médicinale. Il pourrait être un intermédiaire clé dans la synthèse de nouveaux composés à activité biologique. Le groupe diméthoxybenzoyle, en particulier, est une caractéristique commune des molécules ayant des effets thérapeutiques divers, tels que des activités anti-inflammatoires, anticancéreuses ou antimicrobiennes .
Mécanisme D'action
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine may interact with its targets through a similar mechanism.
Biochemical Pathways
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that it may influence pathways related to monolayer formation and stability .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially impact the bioavailability of 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine.
Result of Action
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that it may influence the structure and stability of these monolayers .
Action Environment
The action of 3-(2,4-Dimethoxybenzoyl)-4-methylpyridine is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-16-9-13(10)15(17)12-5-4-11(18-2)8-14(12)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNUPHRUKWZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601218591 | |
| Record name | (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187164-14-2 | |
| Record name | (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187164-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethoxyphenyl)(4-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601218591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(4-Methoxyphenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B1453082.png)

![5-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylsulfonyl)aniline](/img/structure/B1453085.png)

![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
![8-((Benzyloxy)carbonyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B1453090.png)




![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)


